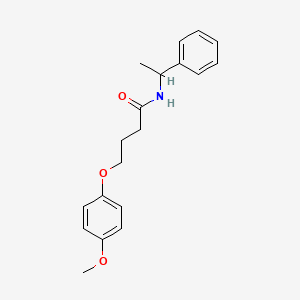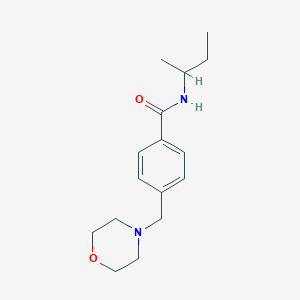methanone](/img/structure/B5211923.png)
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-bromo-2-(ethylamino)phenyl](phenyl)methanone, also known as bromo-ketone or BK, is a chemical compound that has been widely studied for its applications in scientific research. This compound is a ketone derivative that contains a bromine atom, an ethylamino group, and two phenyl groups. The synthesis of this compound has been well-established, and it has been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone involves the covalent modification of the active site of proteases. Specifically, the bromine atom on the compound reacts with the active site of the protease, forming a covalent bond that inhibits the enzyme's activity. This mechanism has been shown to be effective in inhibiting various proteases, including serine proteases, cysteine proteases, and aspartic proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for proteases and has minimal off-target effects. In vivo studies have demonstrated that the compound has a low toxicity profile and can be administered safely at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone in lab experiments offers several advantages, including its high degree of selectivity for proteases, low toxicity profile, and well-established synthesis method. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on [5-bromo-2-(ethylamino)phenyl](phenyl)methanone. One area of focus is the development of more potent and selective protease inhibitors based on the structure of the compound. Another area of research is the exploration of the compound's potential therapeutic applications in diseases such as cancer and viral infections. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various proteases and biological systems.
Métodos De Síntesis
The synthesis of [5-bromo-2-(ethylamino)phenyl](phenyl)methanone can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with ethylamine, followed by the reaction with benzaldehyde. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
Aplicaciones Científicas De Investigación
The [5-bromo-2-(ethylamino)phenyl](phenyl)methanone compound has been extensively studied for its applications in scientific research. One of the main areas of focus has been its potential use as a protease inhibitor. Proteases are enzymes that play a critical role in various biological processes, including protein degradation, blood clotting, and immune response. Inhibition of proteases has been shown to have therapeutic potential in various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
[5-bromo-2-(ethylamino)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17-14-9-8-12(16)10-13(14)15(18)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBIWSLPJCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)
